molecular formula C12H13N3O B2515560 3-Methyl-1-[(quinolin-8-yl)methyl]urea CAS No. 1599362-97-6

3-Methyl-1-[(quinolin-8-yl)methyl]urea

Cat. No. B2515560
CAS RN: 1599362-97-6
M. Wt: 215.256
InChI Key: WELZTXKYFRHFGB-UHFFFAOYSA-N
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Description

The compound "3-Methyl-1[(quinolin-8-yl)methyl]urea" is a urea derivative that is structurally related to various compounds studied for their unique chemical properties and potential applications. While the exact compound is not directly discussed in the provided papers, similar compounds have been synthesized and analyzed, offering insights into the behavior and characteristics that "3-Methyl-1[(quinolin-8-yl)methyl]urea" may exhibit.

Synthesis Analysis

The synthesis of quinoline-substituted ureas has been explored in environmentally friendly conditions. For instance, quinolin-2-yl substituted ureas have been prepared in water under mild conditions without the need for toxic reagents, bases, or organic solvents, and the products were collected with high yield and excellent regioselectivity . This suggests that a similar approach could potentially be applied to synthesize "3-Methyl-1[(quinolin-8-yl)methyl]urea" with an emphasis on sustainability and efficiency.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a similar compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was elucidated by single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonds and weak interactions . This information can be valuable when predicting the molecular structure and stability of "3-Methyl-1[(quinolin-8-yl)methyl]urea."

Chemical Reactions Analysis

The reactivity of quinoline-urea derivatives has been studied, showing that these compounds can participate in various chemical reactions. For instance, 1-phenyl-3-(quinolin-5-yl)urea forms salts and co-crystals with dicarboxylic acids, which can be distinguished by visible spectroscopy . Although "3-Methyl-1[(quinolin-8-yl)methyl]urea" was not specifically mentioned, the study indicates that quinoline-urea derivatives can engage in selective binding and formation of distinct crystalline structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-urea derivatives are influenced by their molecular structure. The planarity of the molecule, the presence of substituents, and the ability to form hydrogen bonds contribute to the compound's stability and reactivity . These properties are crucial for understanding the behavior of "3-Methyl-1[(quinolin-8-yl)methyl]urea" in various environments and could inform its potential applications in fields such as material science or pharmaceuticals.

Scientific Research Applications

Supramolecular Gelators and Silver(I) Complexes

Quinoline urea derivatives, including 1,3-di(quinolin-5-yl)urea (DQ5U) and 1-phenyl-3-(quinolin-6-yl)urea (PQ6U), have been synthesized and explored for their ability to form Ag-complexes, acting as supramolecular gelators. These complexes exhibit unique gelating behaviors in mixed solvents and are characterized for their photophysical properties, indicating potential applications in materials science and photophysical studies (Braga et al., 2013).

Visual Distinction of Dicarboxylic Acids

The compound 1-phenyl-3-(quinolin-5-yl)urea has been utilized as a receptor to distinguish dicarboxylic acids and their salts through visible spectroscopy, demonstrating its capability as a selective sensor. This research highlights its application in analytical chemistry for the identification and separation of specific chemical species (Kalita & Baruah, 2010).

Nonlinear Optical (NLO) Properties

Quinoline-based derivatives have been synthesized and assessed for their nonlinear optical (NLO) properties, showcasing their potential in technological applications related to electronic and photonic devices. This study provides insights into the synthetic versatility of quinoline derivatives and their promising electronic properties (Khalid et al., 2019).

Clean Preparation of Quinolin-2-yl Substituted Ureas

An environmentally friendly method for preparing various quinolin-2-yl substituted ureas in water has been developed. This method emphasizes high yield, excellent regioselectivity, and the use of green chemistry principles, highlighting the compound's role in sustainable chemical synthesis (Xie et al., 2019).

Chemosensor for Fluoride Ions

N-Phenyl-N’-(3-quinolinyl)urea has been developed as a chemosensor for fluoride ions, based on a proton transfer mechanism. This application demonstrates its utility in environmental monitoring and analysis, contributing to the detection of fluoride ions with high sensitivity and selectivity (Jia et al., 2009).

properties

IUPAC Name

1-methyl-3-(quinolin-8-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-12(16)15-8-10-5-2-4-9-6-3-7-14-11(9)10/h2-7H,8H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZTXKYFRHFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[(quinolin-8-yl)methyl]urea

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